molecular formula C25H19ClN6O3S B11973141 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11973141
M. Wt: 519.0 g/mol
InChI Key: MOFWGRUBDMAKPL-VFLBDRBMSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the addition of the nitrophenyl group and the formation of the acetohydrazide moiety. The reaction conditions often require anhydrous solvents, inert atmospheres (such as nitrogen or argon), and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems for solvent purification and precise temperature control can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the nitrophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H19ClN6O3S

Molecular Weight

519.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H19ClN6O3S/c26-20-12-14-21(15-13-20)31-24(19-8-2-1-3-9-19)29-30-25(31)36-17-23(33)28-27-16-6-10-18-7-4-5-11-22(18)32(34)35/h1-16H,17H2,(H,28,33)/b10-6+,27-16+

InChI Key

MOFWGRUBDMAKPL-VFLBDRBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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